3-(4-Methoxyphenyl)furan
CAS No.: 20842-11-9
Cat. No.: VC15832049
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20842-11-9 |
|---|---|
| Molecular Formula | C11H10O2 |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)furan |
| Standard InChI | InChI=1S/C11H10O2/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3 |
| Standard InChI Key | HGSSTKBLPMJUDW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=COC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 3-(4-Methoxyphenyl)furan consists of a five-membered furan ring (C₄H₄O) with a 4-methoxyphenyl substituent (-C₆H₄OCH₃) at the 3-position. Derivatives of this compound often feature modifications at the 2- and 5-positions of the furan ring. For example:
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3-(4-Methoxyphenyl)furan-2,5-dione (CAS 4665-00-3): This derivative replaces the furan's 2- and 5-hydrogens with ketone groups, yielding a maleic anhydride-like structure. Its molecular formula is C₁₁H₈O₄, with a molecular weight of 204.18 g/mol .
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4-Methoxy-3-(4-methoxyphenyl)furan-2(5H)-one (CAS 58368-11-9): This lactone derivative introduces a methoxy group at the 4-position of the furan ring, resulting in the formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol.
Physical properties such as melting points and solubility vary significantly across derivatives. For instance, 3-(4-Methoxyphenyl)furan-2,5-dione is typically a solid powder with limited aqueous solubility, while esterified forms like 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate exhibit higher solubility in organic solvents .
Synthetic Methodologies
Claisen-Schmidt Condensation
Chalcone derivatives of 3-(4-Methoxyphenyl)furan, such as 3-(4-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, are synthesized via Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation of 4-methoxyacetophenone with furfural, yielding α,β-unsaturated ketones. The product is characterized by infrared (IR) peaks at 1659 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=C stretch), with nuclear magnetic resonance (NMR) signals confirming the trans-configuration of the double bond (δH = 7.357 ppm, J = 15.6 Hz) .
Acid-Catalyzed Multicomponent Reactions
Polyether sulfone sulfamic acid (PES-NHSO₃H), a robust solid acid catalyst, facilitates the synthesis of furan-2-one derivatives. For example, reacting anilines, aldehydes, and diethyl acetylenedicarboxylate under ultrasonic irradiation yields 2',5-dioxo-5H-spiro[furan-2,3'-indoline]-3-carboxylates in 85–97% yields. Electron-donating groups on the aniline accelerate the reaction, while electron-withdrawing groups (e.g., -NO₂) reduce reaction rates .
Sulfonation and Functionalization
Nitration followed by sulfonation of polyether sulfone produces PES-NHSO₃H, which serves as a recyclable catalyst for furan synthesis. The catalyst’s acidic sites (4.23 mmol H⁺/g) protonate aldehydes and acetylene dicarboxylates, enabling efficient cyclization and functionalization .
Biological Activities and Mechanisms
Antiproliferative Effects
4-Methoxyphenyl (E)-3-(furan-3-yl) acrylate, a derivative synthesized from Cordyceps extract analogs, inhibits vascular smooth muscle cell (SMC) proliferation by suppressing matrix metalloproteinase-2 (MMP-2) and MMP-9 activation. These enzymes are critical for SMC migration during arterial remodeling. The compound also downregulates cyclooxygenase-2 (COX-2) expression, reducing inflammation-associated vascular thickening .
Antimicrobial and Antioxidant Properties
Chalcone derivatives like 3-(4-methoxyphenyl)-1-(thien-2-yl)prop-2-en-1-one exhibit moderate antimicrobial activity against Gram-positive bacteria (MIC = 32–64 µg/mL). The methoxy group enhances lipid solubility, facilitating membrane disruption. Additionally, these compounds scavenge free radicals in DPPH assays, with IC₅₀ values of 18–25 µM .
Applications in Pharmaceutical Development
Drug Intermediate Synthesis
3-(4-Methoxyphenyl)furan-2,5-dione serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). Its anhydride moiety reacts readily with amines to form imides, which are further functionalized into COX-2 inhibitors .
Polymer-Modified Catalysts
PES-NHSO₃H, derived from 3-(4-Methoxyphenyl)furan precursors, is employed in green chemistry applications. Its high acidity and stability enable 11 reuse cycles without catalytic degradation, making it ideal for large-scale synthesis of heterocycles .
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